ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate
Description
Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is a quinoline derivative characterized by a multi-substituted aromatic core. The quinoline scaffold is substituted at the 2-position with a 3-methoxyphenyl group, at the 4-position with a carbamoylmethoxy linker attached to a 2,6-dimethylphenyl moiety, and at the 6-position with an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-5-35-29(33)21-12-13-24-23(15-21)26(16-25(30-24)20-10-7-11-22(14-20)34-4)36-17-27(32)31-28-18(2)8-6-9-19(28)3/h6-16H,5,17H2,1-4H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHKHBVEKYHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=CC=C3C)C)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an appropriate aldehyde under acidic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with 2,6-dimethylphenyl isocyanate.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable methylating agent.
Esterification: The final esterification step involves the reaction of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with altered functional groups.
Scientific Research Applications
Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate with structurally related quinoline derivatives from the provided evidence:
Key Structural and Functional Differences:
Substituent Position and Type: The target compound uniquely combines a carbamoylmethoxy group at the 4-position, which is absent in analogs like 6a (methyl carboxylate) or ’s 3-methylquinoline. This carbamate linker may enhance binding to proteins via hydrogen bonding .
Synthetic Strategies :
- The target’s synthesis likely requires sequential functionalization (e.g., introducing the carbamoylmethoxy group via nucleophilic substitution), whereas analogs like 6a and ’s compound utilize one-pot or esterification routes .
Biological Implications: P-glycoprotein Inhibition: The target’s 2-(3-methoxyphenyl) and 6-carboxylate groups align with 6-methoxy-2-arylquinolines (e.g., 6a), which inhibit P-glycoprotein, a key mediator of drug resistance . Bioactivity: ’s compound, with 3,4-dimethoxyphenyl and 4-chlorophenyl groups, highlights the role of electron-rich aryl substituents in antimicrobial activity, suggesting the target’s 2,6-dimethylphenyl group may confer similar properties .
Research Findings and Data Gaps
- Structural Optimization: The carbamoylmethoxy group in the target may improve solubility compared to purely lipophilic analogs (e.g., ’s 3-methylquinoline) .
- Activity Prediction : Based on 6a’s P-glycoprotein inhibition (IC₅₀ values in µM range), the target’s 3-methoxyphenyl and carbamate groups could enhance target affinity but require empirical validation .
- Synthetic Challenges : The lack of explicit synthesis details for the target suggests further exploration of coupling reagents (e.g., carbodiimides for carbamate formation) is needed.
Biological Activity
Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound is classified as a quinoline derivative, which is known for its diverse biological activities. Quinoline and its derivatives have been extensively studied for their roles in medicinal chemistry due to their ability to interact with various biological targets.
Antimicrobial Activity
Quinoline derivatives have shown promising antimicrobial properties. A study demonstrated that related compounds exhibited significant activity against both gram-positive and gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase, leading to the cessation of bacterial replication .
| Compound | Activity Against | Mechanism |
|---|---|---|
| This compound | Broad-spectrum antibacterial | Inhibition of DNA gyrase |
Antiviral Activity
Research indicates that quinoline derivatives can also act as antiviral agents. They have been effective against various viral strains, including HIV and Zika virus. The antiviral mechanism typically involves interference with viral replication processes .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Quinoline derivatives are known to induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways that regulate cell survival and proliferation. In vitro studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many quinoline derivatives act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound may also modulate various receptors involved in cellular signaling pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including our compound of interest. Results indicated a significant reduction in bacterial colony counts when treated with the compound, demonstrating its potential as an antibacterial agent . -
Antiviral Activity Assessment :
In another study focusing on antiviral properties, this compound was tested against HIV-1. The results showed a dose-dependent inhibition of viral replication, suggesting its viability as an antiviral candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
